Cas no 893979-42-5 (2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)

2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide
- Benzamide, 2,4-difluoro-N-[3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]-
- 2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
- AKOS002045458
- 893979-42-5
- 2,4-difluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- F1897-0225
- 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
-
- インチ: 1S/C19H13F2N3OS/c1-11-10-26-19-23-17(9-24(11)19)12-3-2-4-14(7-12)22-18(25)15-6-5-13(20)8-16(15)21/h2-10H,1H3,(H,22,25)
- InChIKey: JHOBDQXHNODIFT-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=CN3C(C)=CSC3=N2)=C1)(=O)C1=CC=C(F)C=C1F
計算された属性
- せいみつぶんしりょう: 369.07473954g/mol
- どういたいしつりょう: 369.07473954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.18±0.70(Predicted)
2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1897-0225-50mg |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 50mg |
$160.0 | 2023-05-19 | |
Life Chemicals | F1897-0225-5mg |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 5mg |
$69.0 | 2023-05-19 | |
Life Chemicals | F1897-0225-25mg |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 25mg |
$109.0 | 2023-05-19 | |
Life Chemicals | F1897-0225-20μmol |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
Life Chemicals | F1897-0225-2μmol |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
Life Chemicals | F1897-0225-1mg |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 1mg |
$54.0 | 2023-05-19 | |
Life Chemicals | F1897-0225-3mg |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 3mg |
$63.0 | 2023-05-19 | |
Life Chemicals | F1897-0225-15mg |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 15mg |
$89.0 | 2023-05-19 | |
Life Chemicals | F1897-0225-20mg |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 20mg |
$99.0 | 2023-05-19 | |
Life Chemicals | F1897-0225-40mg |
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |
893979-42-5 | 90%+ | 40mg |
$140.0 | 2023-05-19 |
2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide 関連文献
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamideに関する追加情報
Introduction to 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide and Its CAS No. 893979-42-5
2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide, identified by the CAS number 893979-42-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a convergence of fluorinated aromatic structures and heterocyclic scaffolds, which are well-documented for their potential in modulating biological pathways. The presence of both fluoro substituents and a fused imidazo[2,1-b][1,3]thiazole ring system suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration in drug discovery.
The structural design of 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is meticulously crafted to leverage the inherent properties of its components. The benzamide moiety is a well-established pharmacophore in medicinal chemistry, often contributing to the solubility and bioavailability of drug candidates. Additionally, the fluoro groups at the 2 and 4 positions of the benzene ring are known to enhance metabolic stability and binding affinity to biological targets. The incorporation of the 3-methylimidazo[2,1-b][1,3]thiazol-6-yl group introduces a rich heterocyclic environment that can interact with proteins or enzymes through various non-covalent bonds.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with potential biological targets. Studies suggest that 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide may exhibit inhibitory activity against certain kinases or transcription factors involved in cancer progression. The fluorine atoms are particularly crucial in these interactions, as they can modulate the electronic properties of the molecule and influence its binding affinity. Furthermore, the methylimidazo[2,1-b][1,3]thiazole core is known to be present in several bioactive molecules with demonstrated therapeutic effects.
The synthesis of 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the benzamide bond, introduction of fluorine atoms at specific positions on the benzene ring, and functionalization of the imidazo[2,1-b][1,3]thiazole scaffold. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. The purity and yield of this compound are critical for subsequent biological evaluation.
In vitro studies have begun to elucidate the pharmacological profile of 893979-42-5. Preliminary data indicate that this compound exhibits moderate potency in inhibiting certain enzymatic targets relevant to inflammatory diseases and cancer. The fluoro-substituted benzamide moiety appears to be essential for achieving optimal biological activity. Additionally, structural analogs derived from this scaffold have been synthesized to explore structure-activity relationships (SAR). These studies aim to identify key structural features that contribute to biological efficacy while minimizing potential side effects.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. In particular, fluorine atoms can enhance binding affinity by participating in hydrophobic interactions or by modulating electronic distributions in the molecule. The presence of multiple fluorine atoms in 893979-42-5 may further amplify these effects. Moreover, fluorine-labeled compounds are frequently used in imaging techniques and diagnostic assays due to their favorable nuclear properties.
As research progresses,the applications of 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide are expected to expand beyond oncology into other therapeutic areas such as neurodegenerative disorders or infectious diseases. The unique structural features of this compound make it a versatile tool for exploring novel pharmacological mechanisms. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications.
The regulatory landscape for new pharmaceutical entities like 893979-42-5 is stringent but well-defined。 Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety during production。 Additionally, comprehensive toxicological studies are required before any clinical trials can commence。 These studies assess acute toxicity、chronic exposure risks、and potential long-term effects on organ systems。
Future directions in research may include exploring prodrug formulations or derivatives with enhanced bioavailability。 The combination therapy approach,where multiple compounds are used synergistically,is another promising avenue for maximizing therapeutic outcomes。 Advances in biotechnology,such as CRISPR-based drug development,could also provide new opportunities for leveraging compounds like 893979-42-5。
893979-42-5 (2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide) 関連製品
- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)
- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)
- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)
- 1807109-35-8(Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)
- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)
- 1565845-71-7(2-(1,6-Naphthyridin-2-ylformamido)acetamide)
- 2287270-87-3(2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)
- 2770545-84-9(2-oxabicyclo2.2.1heptane-5-carboxylic acid)




